An In-depth Technical Guide to (1-Benzylindazol-3-yl)methanol: Chemical Properties and Structure
An In-depth Technical Guide to (1-Benzylindazol-3-yl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (1-Benzylindazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
(1-Benzylindazol-3-yl)methanol is a substituted indazole derivative characterized by a benzyl group attached to one of the nitrogen atoms of the indazole ring and a hydroxymethyl group at the 3-position.
IUPAC Name: (1-Benzyl-1H-indazol-3-yl)methanol CAS Number: 131427-21-9 Synonyms: 1-BENZYL-3-HYDROXYMETHYL-1H-INDAZOLE, 1H-Indazole-3-methanol, 1-(phenylmethyl)-
Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that while some data is available from commercial suppliers and patents, a complete experimental characterization of all physical properties is not extensively reported in the public literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | AK Scientific, Inc.[1] |
| Molecular Weight | 238.28 g/mol | AK Scientific, Inc.[1] |
| Appearance | Not available | |
| Melting Point | Not available | AK Scientific, Inc.[1] |
| Boiling Point | Not available | AK Scientific, Inc.[1] |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Structure:
Caption: Chemical structure of (1-Benzylindazol-3-yl)methanol.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following data has been reported for (1-Benzylindazol-3-yl)methanol.[2]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm):
-
7.86 (d, 1H, J = 8.2 Hz)
-
7.64 (d, 1H, J = 8.5 Hz)
-
7.36 (t, 1H, J = 7.2 Hz)
-
7.28 (m, 5H)
-
7.12 (t, 1H, J = 7.5 Hz)
-
5.6 (s, 2H)
-
5.27 (t, 1H, J = 5.8 Hz)
-
4.79 (d, 2H, J = 5.8 Hz)
¹³C NMR (300 MHz, DMSO-d₆) δ (ppm):
-
145.2
-
140.3
-
137.7
-
128.5 (2C)
-
127.4
-
127.3 (2C)
-
126.2
-
122.2
-
120.9
-
120.0
-
109.6
-
56.6
-
51.6
Experimental Protocols
The synthesis of (1-Benzylindazol-3-yl)methanol can be achieved through various synthetic routes. A detailed experimental protocol is provided in patent EP2462119A1.[2] The key steps involve the formation of a Grignard reagent from 1-benzyl-3-bromo-1H-indazole, followed by a reaction with formaldehyde.
Synthesis of 1-benzyl-3-bromo-1H-indazole: This precursor can be prepared from 3-bromo-1H-indazole and benzyl bromide.
Synthesis of (1-Benzylindazol-3-yl)methanol:
-
A solution of 2M isopropyl magnesium chloride in THF is placed in a dry flask under a nitrogen atmosphere and cooled to approximately -10 °C.
-
A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over about one hour, maintaining the low temperature.
-
The reaction mixture is stirred for at least 6 hours, resulting in a yellow suspension.
-
Gaseous formaldehyde (generated by heating a suspension of paraformaldehyde in xylene) is then passed through the reaction mixture for approximately two hours at a temperature below 0 °C.
-
The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The product is then extracted with ethyl acetate, and the organic phases are combined, washed, dried, and concentrated.
-
The crude product is purified by precipitation with n-heptane, followed by filtration and drying.
Caption: Synthetic workflow for (1-Benzylindazol-3-yl)methanol.
Biological Activity and Drug Development Potential
Currently, there is a notable lack of publicly available information specifically detailing the biological activity, pharmacological profile, or direct applications in drug development for (1-Benzylindazol-3-yl)methanol.
It is important to distinguish this compound from the structurally related but distinct molecule, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1). YC-1 has been studied for its antiplatelet activity and its effects on soluble guanylyl cyclase (sGC).[3] However, these findings cannot be directly extrapolated to (1-Benzylindazol-3-yl)methanol due to the structural differences.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Therefore, (1-Benzylindazol-3-yl)methanol may serve as a valuable intermediate or starting material for the synthesis of novel, biologically active compounds. Further research is required to elucidate its potential therapeutic applications.
Safety Information
According to the Safety Data Sheet (SDS) provided by AK Scientific, Inc., (1-Benzyl-1H-indazol-3-yl)methanol is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1]
Conclusion
(1-Benzylindazol-3-yl)methanol is a heterocyclic compound with a well-defined structure and established synthetic protocols. While detailed information on its physical properties and biological activity is currently limited in the public domain, its structural similarity to other biologically active indazole derivatives suggests its potential as a valuable building block in medicinal chemistry and drug discovery efforts. Further investigation into its pharmacological profile is warranted to fully understand its therapeutic potential. Researchers are encouraged to consult the referenced patent for detailed experimental procedures and the safety data sheet for comprehensive handling guidelines.
References
- 1. aksci.com [aksci.com]
- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
